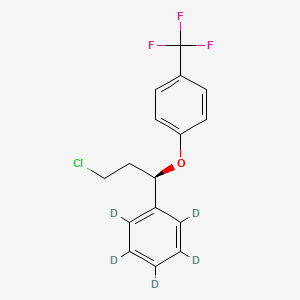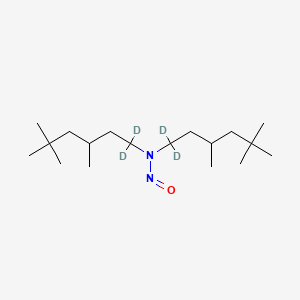
5-Hydroxy Propafenone Hydrochloride-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy Propafenone Hydrochloride-d5 is a deuterium-labeled analog of 5-Hydroxy Propafenone Hydrochloride. This compound is primarily used in scientific research, particularly in the fields of neurology and pharmacology. It is a stable isotope-labeled compound, which makes it valuable for various analytical and biochemical studies .
作用机制
Target of Action
The primary target of 5-Hydroxy Propafenone Hydrochloride-d5, an isotopically labeled variant of Propafenone Hydrochloride, is the sodium channels in the heart . These channels play a crucial role in the conduction of electrical impulses, which are essential for the heart’s rhythmic contractions .
Mode of Action
This compound functions by obstructing sodium channels in the heart . This action decelerates the conduction of electrical impulses, resulting in reduced excitability of the cells . It shares a similar mechanism of action with Propafenone Hydrochloride .
Biochemical Pathways
The compound affects the electrophysiological properties of the heart. Its action results in a reduction of the upstroke velocity (Phase 0) of the monophasic action potential . In Purkinje fibers, and to a lesser extent myocardial fibers, this compound reduces the fast inward current carried by sodium ions .
Pharmacokinetics
The pharmacokinetic profile of this compound is complex and is expected to be similar to that of Propafenone Hydrochloride . It is used in analytical chemistry and pharmacokinetic studies to ascertain the concentration of Propafenone Hydrochloride in plasma, serum, and other biological fluids .
Result of Action
The action of this compound leads to a decrease in the heart’s excitability , which can help manage conditions associated with irregular heart rhythms . Like all antiarrhythmic agents, it has the potential to induce arrhythmias .
生化分析
Biochemical Properties
5-Hydroxy Propafenone Hydrochloride-d5 is a labeled metabolite of Propafenone . It shares a similar mechanism of action with Propafenone Hydrochloride . The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation, a pathway that may be determined by genetic factors .
Cellular Effects
It is known that Propafenone Hydrochloride, the parent compound, has effects on various types of cells and cellular processes .
Molecular Mechanism
This compound shares a similar mechanism of action with Propafenone Hydrochloride. Propafenone Hydrochloride functions by obstructing sodium channels in the heart, an action which decelerates the conduction of electrical impulses .
Temporal Effects in Laboratory Settings
It is known that Propafenone Hydrochloride, the parent compound, has a half-life of 5 to 8 hours in most patients .
Dosage Effects in Animal Models
It is known that the dose of Propafenone Hydrochloride must be individually titrated on the basis of response and tolerance .
Metabolic Pathways
The major metabolic pathway for Propafenone begins with aromatic ring hydroxylation, a pathway that may be determined by genetic factors . This pathway is also likely to be involved in the metabolism of this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone Hydrochloride-d5 involves the incorporation of deuterium atoms into the molecular structure of 5-Hydroxy Propafenone Hydrochloride. The process typically starts with the deuteration of specific hydrogen atoms in the precursor molecules. This can be achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient deuteration. The final product is purified through various chromatographic techniques to achieve the desired level of isotopic enrichment and chemical purity .
化学反应分析
Types of Reactions
5-Hydroxy Propafenone Hydrochloride-d5 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3)
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds
科学研究应用
5-Hydroxy Propafenone Hydrochloride-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the biochemical pathways of propafenone and its metabolites.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics in the treatment of arrhythmias.
Industry: Utilized in the development of new analytical methods and quality control procedures for pharmaceuticals
相似化合物的比较
Similar Compounds
Propafenone: The parent compound, used as an antiarrhythmic agent.
5-Hydroxy Propafenone: A metabolite of propafenone with similar pharmacological properties.
N-depropylpropafenone: Another metabolite of propafenone with distinct pharmacokinetic characteristics
Uniqueness
5-Hydroxy Propafenone Hydrochloride-d5 is unique due to its stable isotope labeling, which allows for precise analytical studies. The deuterium atoms in its structure provide a distinct mass difference, making it easily distinguishable in mass spectrometry and other analytical techniques. This property enhances its utility in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of propafenone and its metabolites in biological systems .
属性
CAS 编号 |
1188265-48-6 |
|---|---|
分子式 |
C21H28ClNO4 |
分子量 |
398.939 |
IUPAC 名称 |
1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |
InChI 键 |
FAYLNKVZLXBDBE-BQAHAFBHSA-N |
SMILES |
CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |
同义词 |
1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-2,3,4,5,6-d5)-1-propanone Hydrochloride; GPV 129-d5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


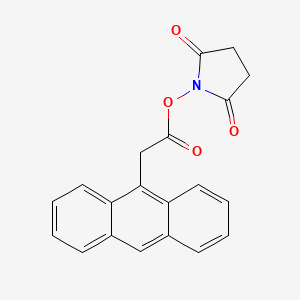
![N-[(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B585673.png)
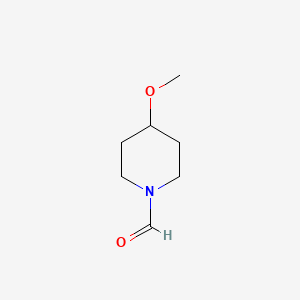
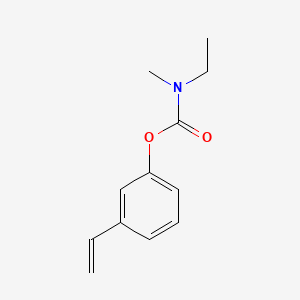
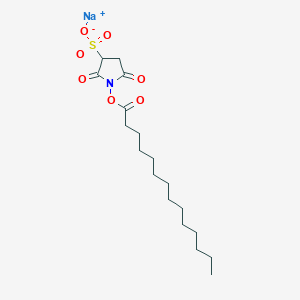
![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)
